molecular formula C16H17NO3S B2524516 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid CAS No. 298216-15-6

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid

Cat. No.: B2524516
CAS No.: 298216-15-6
M. Wt: 303.38
InChI Key: PACRJFSRZTUOJB-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid is a synthetic organic compound designed for research applications. Its structure integrates a phenyl ring, a thiophene ring, and an amino acid backbone, making it a candidate for investigation in medicinal chemistry and chemical biology. Researchers may explore its potential as a molecular scaffold or as a precursor in the synthesis of more complex molecules. The presence of both carboxylic acid and secondary amine functional groups allows for further chemical modification, facilitating the study of structure-activity relationships. This compound is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACRJFSRZTUOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (4-Oxo Position) 2-Position Amino Group Molecular Formula Molecular Weight Key References
Target Compound 4-Methylphenyl 2-Thienylmethyl C₁₅H₁₅NO₃S 297.35 (calculated) [Inferred from ]
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Bromophenyl 2-Thienylmethyl C₁₅H₁₄BrNO₃S 368.25
4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Cyclohexylphenyl 2-Thienylmethyl C₂₀H₂₃NO₃S 369.47 (calculated)
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid 3,4-Dichlorophenyl 4-Antipyrinyl C₁₉H₁₅Cl₂N₃O₃ 428.25
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Aryl (variable) Carboxymethylsulfanyl C₁₂H₁₂O₅S 268.28 (example)
4-Oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid Phenyl (via 2-oxoethyl) 2-Oxo-2-phenylethyl C₁₂H₁₃NO₄ 235.24

Substituent Effects on Physicochemical Properties

  • Aromatic Ring Modifications: Electron-Donating Groups (e.g., 4-Methylphenyl): Enhance stability and lipophilicity compared to electron-withdrawing groups like bromo () or dichloro (). Methyl groups may improve membrane permeability. Bromo vs. Methyl: Bromine’s bulkiness and electronegativity increase molecular weight (368.25 vs. Cyclohexylphenyl (): Introduces a bulky, aliphatic group, significantly increasing molecular weight (369.47) and hydrophobicity, which could influence bioavailability.
  • Heterocyclic Amino Groups: 2-Thienylmethyl (Target Compound): The sulfur atom in thiophene contributes to π-π stacking and hydrogen bonding, distinct from phenyl or pyridinyl groups ().

Biological Activity

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid is C16_{16}H17_{17}NO3_3S, with a molecular weight of approximately 303.38 g/mol. The compound features a complex structure that includes:

  • A butanoic acid moiety
  • A ketone group
  • An amino group attached to a thienylmethyl substituent

This structural complexity is believed to enhance its lipophilicity and interaction with biological targets, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

Research indicates that 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid exhibits anti-inflammatory activity . Studies have shown that it may inhibit the secretion of pro-inflammatory cytokines, contributing to its potential as a therapeutic agent in conditions characterized by inflammation.

The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors. It may act by:

  • Inhibiting the activity of certain enzymes involved in inflammatory pathways.
  • Modulating receptor activity related to pain and inflammation.

Further studies are required to elucidate the precise molecular pathways affected by this compound.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid can significantly reduce the levels of inflammatory markers in cultured cells. For example, at concentrations around 50 μM, it showed a marked decrease in cytokine production compared to control groups .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that while some derivatives exhibited limited biological activity, 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid displayed enhanced efficacy due to the presence of the thienylmethyl group.
Compound NameKey FeaturesBiological Activity
4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acidContains ketone and carboxylic acid functionalitiesNotable anti-inflammatory potential
4-(4-Methylphenyl)-4-oxobutyric acidLacks thienylmethyl groupLimited anti-inflammatory effects
N-(2-Thienylmethyl)-4-methylbenzamideSimilar thienylmethyl moietyVariable activity based on amide formation

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thienylmethyl intermediate through alkylation.
  • Coupling with a methylphenyl group via methods such as Suzuki-Miyaura coupling.
  • Construction of the butanoic acid backbone.

The ability to modify this compound into various derivatives opens avenues for enhancing its biological activity and specificity.

Q & A

Basic: What are the optimized synthetic routes for 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from precursors like methyl 4-oxo-4-(thiophen-2-yl)butanoate (). Key steps include:

  • Acylation : Reacting the thiophene derivative with 4-methylphenyl groups under anhydrous conditions.
  • Amine coupling : Introducing the thienylmethylamino moiety via nucleophilic substitution, using bases like triethylamine to deprotonate intermediates ().
  • Hydrolysis : Converting esters to the free carboxylic acid using acidic or basic aqueous conditions ().
    Optimization Tips :
  • Use chromatography (HPLC, TLC) for intermediate purification to minimize side products .
  • Monitor reaction progress via spectroscopic techniques (e.g., NMR for amine coupling efficiency).

Intermediate: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thienylmethylamino group and 4-methylphenyl substitution ().
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase columns and UV detection ().
  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxo group) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs?

Methodological Answer:
Contradictions often arise from subtle structural differences. For example:

  • Substituent Effects : Compare analogs with fluorinated phenyl rings (enhanced pharmacokinetics) versus methoxymethyl groups (altered reactivity) ().
  • Assay Design : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) to isolate variables like solubility or cell permeability.
  • Data Normalization : Express activity relative to control compounds with known mechanisms (e.g., coumarin derivatives in ) .

Advanced: How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Methodological Answer:
Discrepancies may stem from assay conditions or target specificity. Mitigation strategies include:

  • Kinetic Studies : Perform time-dependent assays to distinguish competitive vs. non-competitive inhibition.
  • Crystallography : Resolve binding modes with target enzymes (e.g., chromen-derived compounds in ).
  • Control Experiments : Use isoform-specific enzyme inhibitors to rule off-target effects .

Intermediate: What methodologies are recommended for studying this compound’s pharmacokinetics (ADME)?

Methodological Answer:

  • Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation.
  • Excretion : Radiolabel the compound and track urinary/fecal elimination in preclinical models ().
  • LC-MS/MS : Quantify plasma concentrations for bioavailability calculations .

Advanced: How can computational modeling guide the prediction of biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs.
  • MD Simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR Models : Corlate substituent electronegativity or steric bulk with activity (e.g., fluorine in enhances target affinity) .

Intermediate: What strategies ensure high purity during large-scale synthesis for in vivo studies?

Methodological Answer:

  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove polar impurities.
  • Flash Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for baseline separation.
  • In-Process Controls (IPC) : Monitor critical steps (e.g., amine coupling) via TLC to abort failed batches early .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the oxo group with a trifluoromethylketone (protease resistance).
  • Prodrug Strategies : Mask the carboxylic acid as an ester to enhance oral absorption ().
  • Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .

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